Glycolic Acid-13C Sodium Salt

LC-MS/MS quantification isotope effect internal standard selection

Glycolic Acid-13C Sodium Salt is a stable isotope-labeled internal standard that provides a distinct M+1 mass shift for precise LC-MS/MS quantification of glycolic acid in biological matrices. Unlike unlabeled material, its 13C label ensures perfect co-elution with endogenous glycolic acid, eliminating matrix effects and ion suppression. Ideal for primary hyperoxaluria biomarker research and plant physiology studies.

Molecular Formula C2H3NaO3
Molecular Weight 99.025
CAS No. 1706469-52-4
Cat. No. B590865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolic Acid-13C Sodium Salt
CAS1706469-52-4
Synonyms2-Hydroxy-acetic Acid-13C Sodium Salt;  Hydroxy-acetic Acid-13C Monosodium Salt;  Glycolic Acid-13C Monosodium Salt;  Hydroxyacetic Acid-13C Sodium Salt;  Sodium Glycolate-13C;  Sodium Hydroxyacetate-13C;  Sodium α-Hydroxyacetate-13C
Molecular FormulaC2H3NaO3
Molecular Weight99.025
Structural Identifiers
SMILESC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1;
InChIKeyVILMUCRZVVVJCA-CGOMOMTCSA-M
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycolic Acid-13C Sodium Salt (CAS 1706469-52-4): Stable Isotope-Labeled Internal Standard for Precise Quantification


Glycolic Acid-13C Sodium Salt (CAS 1706469-52-4) is a stable isotope-labeled analog of glycolic acid sodium salt, wherein one carbon atom is enriched with carbon-13 (13C) . With a molecular formula of C[13C]H3NaO3 and a molecular weight of approximately 99.03 g/mol, this compound serves as a mass-shifted (M+1) internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . The 13C labeling preserves the native chemical and physical properties of glycolic acid while providing a distinct mass difference that enables chromatographic co-elution and precise quantification of endogenous glycolic acid in complex biological matrices .

Why Unlabeled Glycolic Acid Sodium Salt Cannot Substitute for Glycolic Acid-13C Sodium Salt in Quantitative MS Workflows


In mass spectrometry-based quantification, unlabeled glycolic acid sodium salt and its 13C-labeled counterpart are not interchangeable. Unlabeled glycolic acid co-elutes with endogenous glycolic acid and produces an identical mass-to-charge (m/z) signal, rendering it incapable of distinguishing analyte from background matrix and failing to correct for ion suppression or extraction variability [1]. Glycolic Acid-13C Sodium Salt provides a distinct M+1 mass shift, enabling simultaneous detection with the analyte while maintaining identical chromatographic retention time and ionization behavior—a prerequisite for accurate isotope dilution mass spectrometry [2]. Substituting with unlabeled material compromises quantification accuracy, introduces unaccounted matrix effects, and invalidates the internal standard correction principle central to validated bioanalytical methods [3].

Glycolic Acid-13C Sodium Salt: Quantitative Differentiation Evidence Versus In-Class Alternatives


Superior Chromatographic Co-Elution of 13C-Labeled Internal Standards Versus Deuterated (2H) Analogs

In reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (RP-UPLC-MS/MS), 13C-labeled internal standards exhibit chromatographic behavior indistinguishable from their unlabeled analytes, whereas 2H (deuterium)-labeled internal standards demonstrate significant retention time shifts due to the isotope effect on hydrophobicity [1]. Glycolic Acid-13C Sodium Salt, as a 13C-labeled compound, co-elutes precisely with endogenous glycolic acid, ensuring identical matrix effects and ionization efficiency across the entire chromatographic peak [2].

LC-MS/MS quantification isotope effect internal standard selection chromatographic resolution

13C-Labeled Internal Standards Minimize Ion Suppression Variability Compared to Deuterated Alternatives

Ion suppression—a major source of quantification error in LC-MS/MS—affects 13C-labeled and 2H-labeled internal standards differently due to their subtle chromatographic separation [1]. Because 13C-labeled internal standards such as Glycolic Acid-13C Sodium Salt co-elute exactly with the analyte, they experience identical ion suppression effects throughout the entire elution profile, enabling accurate correction. In contrast, even minor retention time differences in 2H-labeled IS can expose the IS and analyte to different matrix components, leading to differential ion suppression and quantification bias [2].

ion suppression matrix effects LC-MS/MS quantitative bioanalysis

Isotopic Purity of 99 Atom % 13C Enables Precise Isotope Dilution Mass Spectrometry

The isotopic purity of Glycolic Acid-13C Sodium Salt—specified at 99 atom % 13C enrichment—ensures minimal contribution of unlabeled (12C) isotopologues to the analyte signal channel . This high enrichment is critical for stable isotope dilution mass spectrometry, where the internal standard must produce a clean, baseline-resolved M+1 signal with negligible isotopic cross-talk. In contrast, lower-purity labeled standards introduce background signal in the analyte channel, artificially inflating measured concentrations and reducing method sensitivity [1].

isotopic purity isotope dilution quantitative accuracy GC-MS

M+1 Mass Shift Enables Quantitative Differentiation from Endogenous Glycolic Acid

Glycolic Acid-13C Sodium Salt produces an M+1 mass shift relative to unlabeled glycolic acid (monoisotopic M vs M+1), enabling baseline-resolved detection in mass spectrometry [1]. This single-13C labeling is sufficient for quantification when the natural abundance M+1 isotopologue of the analyte does not significantly interfere. For comparison, double-labeled Glycolic Acid-13C2 provides an M+2 shift, offering greater spectral separation at the cost of higher procurement expense and potentially altered physical properties due to heavier isotopic substitution . The M+1 labeling represents the minimal effective isotopic modification for most glycolic acid quantification applications, balancing analytical performance with cost-effectiveness .

mass shift isotopologue discrimination quantitative MS endogenous metabolite

Stable Isotope Dilution MS Validated for Glycolic Acid Quantification in Plant and Clinical Matrices

Stable isotope dilution mass spectrometry using 13C-labeled glycolic acid has been validated as a quantitative method for determining glycolic acid pool sizes in higher plants during photorespiration [1]. The method demonstrates applicability across complex biological matrices, including tomato and maize leaf tissue, where matrix interference would otherwise compromise quantification accuracy. Parallel isotope dilution methods for glycolic acid determination in clinical matrices (urine and plasma) have been established since the 1970s, underscoring the longstanding reliance on isotopically labeled internal standards for accurate glycolate measurement [2].

isotope dilution mass spectrometry glycolate quantification photorespiration clinical chemistry

13C Labeling Maintains Native Chemical Behavior Unlike Deuterated Analogs with Altered Hydrogen Bonding

13C substitution preserves the native physicochemical properties of glycolic acid, including hydrogen bonding capacity and pKa, because carbon isotope exchange does not alter bond lengths, electronegativity, or molecular geometry [1]. In contrast, deuterium (2H) substitution—particularly at exchangeable positions such as hydroxyl protons—introduces measurable differences in hydrogen bonding strength, acidity, and chromatographic retention [2]. This fundamental distinction explains why 13C-labeled internal standards such as Glycolic Acid-13C Sodium Salt behave as true chemical surrogates, whereas deuterated analogs exhibit quantifiable deviations in partitioning, ionization efficiency, and extraction recovery [3].

isotope effect hydrogen bonding chromatographic behavior internal standard fidelity

High-Value Application Scenarios for Glycolic Acid-13C Sodium Salt


Quantitative LC-MS/MS Analysis of Glycolic Acid in Plasma and Urine for Primary Hyperoxaluria Biomarker Studies

Glycolic Acid-13C Sodium Salt serves as the optimal internal standard for isotope dilution LC-MS/MS quantification of urinary and plasma glycolic acid in primary hyperoxaluria biomarker research [1]. The 13C labeling ensures perfect co-elution with endogenous glycolic acid, eliminating differential ion suppression effects that would otherwise compromise accuracy in complex biological matrices [2]. The 99 atom % 13C isotopic purity enables precise quantification at low-nanomolar concentrations required for clinical research applications .

Metabolic Flux Analysis of Glyoxylate Pathway in Plant Photorespiration Studies

In plant physiology research, Glycolic Acid-13C Sodium Salt enables accurate determination of glycolic acid pool sizes during photorespiration via stable isotope dilution mass spectrometry [3]. The method has been validated in tomato and maize leaf tissue, where matrix complexity demands the use of a perfectly co-eluting 13C-labeled internal standard to correct for extraction variability and matrix effects. The M+1 mass shift provides sufficient spectral separation for quantification without the additional expense of double-labeled (M+2) alternatives.

LC-MS Method Development and Validation for Glycolate Quantification in Complex Matrices

During LC-MS method development, Glycolic Acid-13C Sodium Salt enables robust calibration and validation workflows because its physicochemical behavior is indistinguishable from the unlabeled analyte [2]. Unlike deuterated internal standards, which exhibit retention time shifts that complicate peak integration and method transfer, the 13C-labeled IS co-elutes precisely, simplifying method optimization and improving inter-laboratory reproducibility [4]. This property is particularly valuable for regulated bioanalytical environments requiring full method validation.

Glyoxylate Metabolism and Lactate Dehydrogenase (LDH) Activity Research

Glycolic Acid-13C Sodium Salt is applicable as an internal standard in research examining glycolate oxidase and lactate dehydrogenase (LDH) activity in hepatic and renal tissues [5]. The stable isotope label enables tracking of glycolate flux through metabolic pathways without the confounding effects of endogenous glycolic acid background. The compound's suitability for LDH-related research is established in rodent models where glycolate administration modulates enzyme activity.

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